tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
Overview
Description
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a derivative of 9-azabicyclo[3.3.1]nonane, a bicyclic structure that is commonly used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure provides rigidity, which is useful in the design of ligands and catalysts .
Biology and Medicine: The compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications .
Industry: In the chemical industry, it is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bicyclic structure may play a role in binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate
- tert-butyl N-{3-azabicyclo[3.3.1]nonan-1-yl}methylcarbamate
Comparison: While these compounds share a similar bicyclic core, the position and nature of the substituents can significantly affect their chemical properties and applications. tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208530-70-4 | |
Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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